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Compound of Interest

Compound Name: 2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-
Chloro-6-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridin-3-ol
(CAS No: 35680-24-1), a key heterocyclic building block in modern medicinal chemistry.
Intended for researchers, medicinal chemists, and drug development professionals, this
document delves into the molecule's structural features, including its tautomeric nature, and
presents a detailed, field-proven synthetic protocol. Furthermore, it outlines standard methods
for spectroscopic characterization and discusses its primary application as a crucial
intermediate in the synthesis of advanced therapeutic agents, notably as a precursor for
activin-like kinase 5 (ALK5) inhibitors. The guide is structured to provide not just procedural
steps but also the underlying scientific rationale, ensuring a deep and actionable understanding
of this versatile compound.

Molecular Structure and Physicochemical
Properties

2-Chloro-6-methylpyridin-3-ol is a substituted pyridine derivative, a class of compounds
highly valued in the pharmaceutical industry for their presence in numerous approved drugs.[1]
[2] The core structure consists of a pyridine ring, which is an aromatic six-membered
heterocycle containing one nitrogen atom.
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The substitution pattern—a chlorine atom at position 2, a hydroxyl group at position 3, and a
methyl group at position 6—imparts specific electronic and steric properties that are crucial for
its reactivity and utility as a synthetic intermediate. The chlorine atom acts as a leaving group in
nucleophilic aromatic substitution reactions, while the hydroxyl group can be alkylated or used
as a directing group.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A critical structural feature of pyridin-3-ols is their existence in a tautomeric equilibrium with the
corresponding pyridin-3(2H)-one form. Tautomerism, the interconversion of constitutional
isomers, can significantly influence a molecule's chemical reactivity and biological interactions.

[3]

For 2-chloro-6-methylpyridin-3-ol, the equilibrium is between the aromatic alcohol (the
pyridinol form) and the non-aromatic ketone (the pyridinone form).

Caption: Tautomeric equilibrium of 2-chloro-6-methylpyridin-3-ol.

It is well-established that for 3-hydroxypyridines, the equilibrium overwhelmingly favors the
aromatic pyridinol tautomer. The stability gained from maintaining the aromaticity of the pyridine
ring far outweighs the strength of the carbon-oxygen double bond in the pyridinone form.[4][5]
This is a key consideration for reaction planning, as the molecule will predominantly react as an
aromatic alcohol.

Physicochemical Data

The key identifying and physical properties of 2-Chloro-6-methylpyridin-3-ol are summarized
below for quick reference.
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Property Value Source(s)
IUPAC Name 2-chloro-6-methylpyridin-3-ol [6]

Synonyms 2-Chloro-3-hydroxy-6-picoline [7]

CAS Number 35680-24-1 [718]
Molecular Formula CeHsCINO [61[7]
Molecular Weight 143.57 g/mol [6][7]
Appearance Yellow to brown solid ChemicalBook

Under inert gas (Nitrogen or ]
Storage Temp. A ) at 2.8°C ChemicalBook
rgon) at 2-8°

Monoisotopic Mass 143.0138 Da [6]

XlogP (Predicted) 1.9 [6]

Synthesis and Purification Protocol

The synthesis of 2-chloro-6-methylpyridin-3-ol can be efficiently achieved from its
corresponding amine precursor, 2-amino-6-methylpyridin-3-ol, via a Sandmeyer-type reaction.
This classic transformation in aromatic chemistry provides a reliable and scalable method for
introducing a chloro substituent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the transformation from the amino precursor
to the final chlorinated product.
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Caption: Workflow for the synthesis of 2-Chloro-6-methylpyridin-3-ol.
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Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the diazotization of aminopyridines
followed by Sandmeyer chlorination.[9][10]

Materials:

e 2-Amino-6-methylpyridin-3-ol

e Concentrated Hydrochloric Acid (HCI)
e Sodium Nitrite (NaNOz2)

o Copper(l) Chloride (CuCl)

e Concentrated Ammonium Hydroxide (NH4OH)
o Ethyl Acetate (EtOAC)

e Anhydrous Sodium Sulfate (NazS0a)
 Silica Gel (for chromatography)
Procedure:

e Diazonium Salt Formation:

o In a three-necked round-bottom flask equipped with a mechanical stirrer and a
thermometer, suspend 2-amino-6-methylpyridin-3-ol (1.0 eq) in concentrated hydrochloric
acid (approx. 3 M).

o Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are
critical to prevent the premature decomposition of the highly reactive diazonium salt
intermediate.

o Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the
cooled suspension while stirring vigorously, ensuring the internal temperature does not
exceed 5 °C.
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o Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is
complete to ensure full conversion to the diazonium salt.

e Sandmeyer Reaction:

o In a separate flask, prepare a solution or suspension of Copper(l) chloride (1.2 eq) in
concentrated HCl at O °C.

o Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous
nitrogen evolution will be observed. Mechanism: The Cu(l) catalyst facilitates the
replacement of the diazonium group (-N2*) with a chloride ion.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 1-2 hours until gas evolution ceases.

e Work-up and Extraction:

o Cool the reaction mixture in an ice bath and carefully basify to a pH of ~8-9 by the slow
addition of concentrated ammonium hydroxide. This neutralizes the excess acid and
precipitates copper salts.

o Transfer the mixture to a separatory funnel and extract the aqueous phase three times
with ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), and filter.

o Purification:

o Concentrate the filtered organic solution under reduced pressure to yield the crude
product.

o Purify the crude solid by flash column chromatography on silica gel, eluting with a
hexane/ethyl acetate gradient, to afford pure 2-chloro-6-methylpyridin-3-ol.

Spectroscopic Characterization
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Confirmation of the molecular structure is achieved through a combination of spectroscopic
techniques. While a published spectrum for this specific molecule is not readily available, its
expected spectral data can be reliably predicted based on its structure and data from
analogous compounds.[11][12]

IH NMR (Proton NMR):

o Aromatic Protons: Two signals are expected in the aromatic region (& 6.5-8.5 ppm). These
will appear as two doublets, corresponding to the protons at C4 and C5 of the pyridine ring,
with a typical ortho coupling constant (J = 8 Hz).

o Methyl Protons: A singlet integrating to three protons will appear in the upfield region (& 2.2-
2.6 ppm), corresponding to the -CHs group at C6.

o Hydroxyl Proton: A broad singlet will be present (variable chemical shift, & 5.0-10.0 ppm
depending on solvent and concentration), corresponding to the -OH proton. This peak will
disappear upon D20 exchange, a key validation step.

13C NMR (Carbon NMR):
o Six distinct signals are expected, one for each carbon atom.

o Aromatic Carbons: Five signals will appear in the aromatic region (6 110-160 ppm). The
carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) will be
significantly shifted due to the electronegativity of the substituents.

o Methyl Carbon: One signal will appear in the aliphatic region (& 15-25 ppm).
Mass Spectrometry (MS):
e The mass spectrum will show a distinct molecular ion peak (M*).

o Acrucial feature will be the presence of an M+2 peak with an intensity approximately one-
third of the molecular ion peak (a 3:1 ratio). Rationale: This isotopic pattern is the
characteristic signature of a molecule containing a single chlorine atom, due to the natural
abundance of the 3>Cl (75%) and 3’Cl (25%) isotopes.[13]
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e Predicted m/z for adducts include [M+H]* at 144.02108 and [M+Na]* at 166.00302.[6]

Applications in Drug Discovery

The unique arrangement of functional groups makes 2-chloro-6-methylpyridin-3-ol a valuable
starting material for building more complex molecules, particularly in the field of kinase
inhibitors.

Precursor for ALK5 Inhibitors

The primary documented application of this compound is as a reagent in the preparation of
inhibitors for activin-like kinase 5 (ALK5), also known as TGF-f type | receptor.[8] The TGF-3
signaling pathway is implicated in numerous cellular processes, and its dysregulation is a
hallmark of diseases like cancer and fibrosis.[14][15] Therefore, ALK5 is a high-priority target
for therapeutic intervention.

In the synthesis of ALK5 inhibitors, the hydroxyl group of 2-chloro-6-methylpyridin-3-ol is
typically used to form an ether linkage with another aromatic or heterocyclic system (a
Williamson ether synthesis). This reaction forms a diaryl ether scaffold, which is a common
motif in many kinase inhibitors.

2-Chloro-6-methylpyridin-3-ol T -
—— e ~.

——,"  Nucleophilic Aromatic ™, N
v’\ Substitution (SNAr) lﬁw@iawl Ether Intermediatej%gzunczgsgﬁzrmma& Poﬁtirlgs&lnsr::ﬁgp’e
RN or Ether Synthesis 7

Heterocyclic Core e -7
(e.g., with a leaving group) _— T

Click to download full resolution via product page
Caption: Role as a building block in ALKS inhibitor synthesis.

The 2-chloro and 6-methyl groups also play crucial roles. They provide steric and electronic
handles that can be fine-tuned to optimize the final compound's potency, selectivity, and
pharmacokinetic properties. Numerous research programs have developed potent ALK5
inhibitors based on scaffolds derived from substituted pyridines.[16][17]
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Safety and Handling

As with all laboratory chemicals, 2-chloro-6-methylpyridin-3-ol should be handled with
appropriate care. Based on safety data for structurally related chloromethylpyridines, the
following precautions are advised.[12]

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
glasses or goggles, and a lab coat.

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials. The recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8
°C.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-methylpyridin-3-ol is a strategically important heterocyclic compound whose value
lies in its versatile and well-defined reactivity. Its structure, dominated by the aromatic pyridinol
tautomer, provides three distinct functional handles for synthetic elaboration. The established
protocols for its synthesis and the clear predictive power of modern spectroscopy make it a
reliable tool for medicinal chemists. Its demonstrated utility as a core fragment in the
development of ALK5 inhibitors underscores its significance in the ongoing search for novel
therapeutics to treat complex diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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